O-Phenyl chlorothioformate

Solvolysis kinetics Reaction rate comparison Addition-elimination mechanism

O-Phenyl chlorothioformate (CAS 1005-56-7), also referred to as phenyl chlorothionoformate or O-phenyl carbonochloridothioate, is a thiocarbonyl chloride reagent with the molecular formula C7H5ClOS and molecular weight 172.63 g/mol. Physical specifications include a melting point of 51 °C, boiling point of 81–83 °C at 6 mmHg, density of 1.248 g/mL at 25 °C, and refractive index n20/D 1.581.

Molecular Formula C7H5ClOS
Molecular Weight 172.63 g/mol
CAS No. 1005-56-7
Cat. No. B129335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phenyl chlorothioformate
CAS1005-56-7
SynonymsCarbonochloridothioic Acid O-Phenyl Ester;  Chlorothioformic Acid O-Phenyl Ester;  NSC 99103;  O-Phenyl Carbonochloridothioate;  O-Phenyl Chlorothiocarbonate;  O-Phenyl Chlorothioformate;  O-Phenyl Chlorothionoformate;  Phenoxythiocarbonyl Chloride;  Phenyl
Molecular FormulaC7H5ClOS
Molecular Weight172.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=S)Cl
InChIInChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
InChIKeyKOSYAAIZOGNATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Phenyl Chlorothioformate (CAS 1005-56-7): Procurement Specifications and Product Profile


O-Phenyl chlorothioformate (CAS 1005-56-7), also referred to as phenyl chlorothionoformate or O-phenyl carbonochloridothioate, is a thiocarbonyl chloride reagent with the molecular formula C7H5ClOS and molecular weight 172.63 g/mol . Physical specifications include a melting point of 51 °C, boiling point of 81–83 °C at 6 mmHg, density of 1.248 g/mL at 25 °C, and refractive index n20/D 1.581 [1]. This moisture-sensitive compound is typically supplied as a clear yellow liquid with ≥98% purity, requiring storage under inert atmosphere at 2–8 °C .

Why O-Phenyl Chlorothioformate Cannot Be Readily Substituted with Generic Thiocarbonyl Reagents


The thiocarbonyl transfer reagent class exhibits profound reactivity divergence based on sulfur substitution pattern. Replacement of oxygen in phenyl chloroformate (PhOCOCl) by sulfur yields three distinct species—phenyl chlorothioformate (PhSCOCl), phenyl chlorothionoformate (PhOCSCl, the target compound), and phenyl chlorodithioformate (PhSCSCl)—each with fundamentally different solvolytic mechanisms and rate profiles [1]. The target compound (PhOCSCl) occupies a unique intermediate position in the mechanistic continuum, displaying solvent-dependent dichotomy between addition-elimination and ionization pathways, unlike the purely addition-elimination behavior of the oxygen analog or the purely ionization mechanism of the dithio derivative [2]. Consequently, substituting one thiocarbonyl chloride for another without validating solvent compatibility and mechanistic alignment can compromise reaction selectivity, product yield, or reproducibility .

Quantitative Differential Evidence for O-Phenyl Chlorothioformate (CAS 1005-56-7) Relative to Structural Analogs


Solvolytic Rate Reduction Relative to Phenyl Chloroformate (Oxygen Analog)

O-Phenyl chlorothioformate (PhOCSCl) demonstrates a substantial rate reduction in solvolysis compared to its oxygen analog phenyl chloroformate (PhOCOCl), providing a quantifiable basis for selecting this reagent when slower, more controlled reactivity is required [1].

Solvolysis kinetics Reaction rate comparison Addition-elimination mechanism

Mechanistic Pathway Divergence from Phenyl Chlorodithioformate in Aqueous Solvents

While O-phenyl chlorothioformate (PhOCSCl) displays solvent-dependent mechanistic behavior with both addition-elimination and ionization pathways accessible depending on solvent composition, phenyl chlorodithioformate (PhSCSCl) reacts exclusively via an ionization pathway across all solvent conditions studied [1][2].

Solvolysis mechanism Ionization pathway Addition-elimination Solvent-dependent behavior

High Regioselectivity in Polyol Functionalization Enabled by Peptide-Catalyzed Thiocarbonyl Transfer

O-Phenyl chlorothioformate, when employed with imidazole-containing peptide catalysts, enables site-selective functionalization of polyol substrates with high regioselectivity that generic thiocarbonyl reagents cannot achieve under comparable conditions [1][2].

Site-selective catalysis Polyol deoxygenation Barton-McCombie reaction Peptide catalysts

Thionocarbonylation of Unprotected Nucleosides with Established Synthetic Utility

O-Phenyl chlorothioformate is a validated reagent for the thionocarbonylation of unprotected thymine nucleosides, forming phenoxythiocarbonyl esters of protected ribonucleosides that can be reduced with tributyltin hydride to deoxyribonucleosides—a transformation pathway established in primary literature and documented in vendor technical specifications .

Nucleoside modification Thionocarbonylation Deoxyribonucleoside synthesis Radical deoxygenation

Optimal Procurement Scenarios for O-Phenyl Chlorothioformate (CAS 1005-56-7) Based on Differential Evidence


Solvent-Tunable Thiocarbonyl Transfer Requiring Mechanistic Control

O-Phenyl chlorothioformate is the preferred thiocarbonyl chloride when reaction conditions require solvent-dependent mechanistic tuning. Its dichotomous behavior—favoring addition-elimination in ethanol-water mixtures and shifting to ionization pathways in fluoroalcohol-rich aqueous solvents—provides a level of mechanistic control unavailable with phenyl chlorodithioformate (ionization-only) or phenyl chloroformate (addition-elimination-only) . This property is particularly valuable in process development where solvent selection influences both reaction rate and product distribution.

Site-Selective Deoxygenation of Complex Polyols in Carbohydrate and Natural Product Synthesis

For researchers performing Barton-McCombie deoxygenation on polyol substrates with multiple hydroxyl groups, O-phenyl chlorothioformate enables site-selective thiocarbonyl transfer when combined with imidazole-containing peptide catalysts . The observed regioselectivity ratios up to 97:3 eliminate the need for extensive protecting group manipulations, making this reagent the procurement choice for streamlined carbohydrate derivative synthesis and natural product modification workflows .

Synthesis of Peptide α-Thioesters with Diverse C-Terminal Amino Acids

O-Phenyl chlorothioformate has established utility in the synthesis of peptide α-thioesters accommodating a variety of C-terminal amino acids . This application scenario is directly supported by vendor technical documentation, indicating reproducible performance in peptide chemistry contexts. Procurement of this compound for peptide thioester synthesis is warranted where alternative thiocarbonyl reagents lack documented compatibility with diverse C-terminal residues.

Nucleoside Analog Synthesis Where Protection/Deprotection Steps Are Cost-Prohibitive

In synthetic routes to deoxyribonucleosides and nucleoside-based therapeutics, O-phenyl chlorothioformate enables direct thionocarbonylation of unprotected thymine nucleosides . The phenoxythiocarbonyl esters formed are subsequently reducible to deoxyribonucleosides via tributyltin hydride treatment. This direct functionalization eliminates a protection/deprotection sequence, reducing both synthetic step count and associated solvent/reagent consumption .

Technical Documentation Hub

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